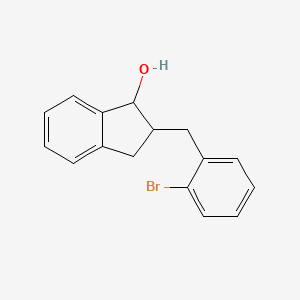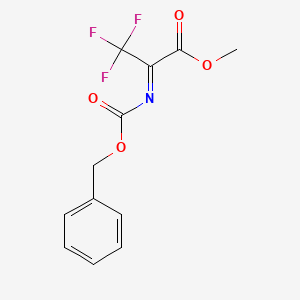
1-(3-Pyridinylamino)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Pyridinylamino)-2-butanol, also known as 3-PAB, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a derivative of 2-butanol, an alcohol with a four-carbon chain, and contains a pyridine ring attached to the nitrogen atom of the amine group. 3-PAB is an important reagent used in organic synthesis and has been studied for its potential use in a variety of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
1-(3-Pyridinylamino)-2-butanol has been studied for its potential use in a variety of scientific research applications. It has been used in the synthesis of small molecules, such as peptides and nucleotides, which are important for studying biological processes. It has also been used in the synthesis of polymers and other materials for use in drug delivery and other medical applications. Additionally, 1-(3-Pyridinylamino)-2-butanol has been studied for its potential use in the synthesis of organic compounds for use in catalysis and in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Pyridinylamino)-2-butanol is not fully understood, but it is believed to involve the formation of a pyridine ring on the nitrogen atom of the amine group in 2-butanol. This reaction is catalyzed by a strong base such as sodium hydroxide and a strong reducing agent such as sodium borohydride. The pyridine ring is believed to interact with the nitrogen atom of the amine group, allowing for the formation of new bonds and the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Pyridinylamino)-2-butanol are not fully understood. However, it has been studied for its potential use in a variety of biochemical and physiological processes. For example, it has been studied for its potential use in the synthesis of small molecules, such as peptides and nucleotides, which are important for studying biological processes. Additionally, 1-(3-Pyridinylamino)-2-butanol has been studied for its potential use in the synthesis of polymers and other materials for use in drug delivery and other medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(3-Pyridinylamino)-2-butanol in lab experiments is its versatility. It can be used in the synthesis of small molecules, such as peptides and nucleotides, which are important for studying biological processes. Additionally, it can be used in the synthesis of polymers and other materials for use in drug delivery and other medical applications. The main limitation of using 1-(3-Pyridinylamino)-2-butanol in lab experiments is its potential toxicity. It is important to use caution when handling 1-(3-Pyridinylamino)-2-butanol and to wear appropriate protective equipment.
Direcciones Futuras
The potential future directions for 1-(3-Pyridinylamino)-2-butanol research include further exploration of its potential applications in biomedical and pharmaceutical research, as well as its potential use in the synthesis of organic compounds for use in catalysis and in the development of new materials. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(3-Pyridinylamino)-2-butanol, as well as its potential toxicity. Finally, further research could be conducted on the synthesis methods used to create 1-(3-Pyridinylamino)-2-butanol, as well as on the mechanism of action of the compound.
Métodos De Síntesis
1-(3-Pyridinylamino)-2-butanol is synthesized from 2-butanol through a process known as reductive amination. This process involves the reduction of the aldehyde group of 2-butanol to a primary alcohol, followed by the addition of the pyridine ring to the nitrogen atom of the primary alcohol. This reaction is catalyzed by a strong base such as sodium hydroxide and a strong reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous solution and the resulting product is isolated by filtration or chromatography.
Propiedades
IUPAC Name |
1-(pyridin-3-ylamino)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12)7-11-8-4-3-5-10-6-8/h3-6,9,11-12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRSHDZRQJJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CN=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyridinylamino)-2-butanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














